A Comprehensive Technical Guide on 2-amino-3-(2,3-dimethylphenyl)propanoic acid
A Comprehensive Technical Guide on 2-amino-3-(2,3-dimethylphenyl)propanoic acid
Abstract
This technical guide provides an in-depth examination of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid, 2-amino-3-(2,3-dimethylphenyl)propanoic acid. As a structurally unique analog of phenylalanine, this compound presents significant interest for researchers, particularly in the fields of medicinal chemistry and drug development.[1][2] This document is structured to deliver a thorough understanding of its molecular characteristics, physicochemical parameters, and spectroscopic data. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and characterization, serving as a vital resource for scientists engaged in the exploration of novel amino acid derivatives.
Introduction: The Significance of Substituted Phenylalanine Analogs
Phenylalanine, an essential α-amino acid, is a fundamental building block of proteins and a precursor to several key biomolecules.[3][4] Its benzyl side chain offers a versatile scaffold for chemical modification, leading to a vast array of derivatives with unique properties.[5] 2-amino-3-(2,3-dimethylphenyl)propanoic acid belongs to this class of substituted phenylalanine analogs. The introduction of two methyl groups onto the phenyl ring at the 2 and 3 positions imposes significant steric and electronic alterations compared to the parent molecule. These modifications can profoundly influence its conformational flexibility, hydrophobicity, and interactions with biological targets, making it a compound of considerable interest for probing structure-activity relationships in drug design and for the development of novel therapeutic agents.[1][2] This guide aims to consolidate the available information and provide expert insights into the chemical profile of this intriguing molecule.
Core Chemical and Physical Properties
A comprehensive understanding of a molecule's physicochemical properties is paramount for its application in research and development. This section details the key characteristics of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.
Structural and Molecular Data
The foundational data for any chemical entity begins with its structural and molecular identifiers. While specific experimental data for the 2,3-dimethyl isomer is sparse in publicly accessible databases, the properties can be reliably inferred from its isomer, 2-amino-3-(2,4-dimethylphenyl)propanoic acid, which shares the same molecular formula and weight.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-3-(2,3-dimethylphenyl)propanoic acid | N/A |
| Molecular Formula | C₁₁H₁₅NO₂ | [6][7] |
| Molecular Weight | 193.24 g/mol | [6][7] |
| Canonical SMILES | CC1=C(C=CC=C1)CC(C(=O)O)N | N/A |
| CAS Number | Not directly available; Isomer (2,4-dimethyl) is 103854-24-6 | [6][7] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions offer valuable insights into the compound's behavior. These predictions are derived from its chemical structure using established algorithms.
| Property | Predicted Value | Prediction Software/Methodology |
| pKa (strongest acidic) | ~2.3 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| pKa (strongest basic) | ~9.5 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| LogP | ~2.1 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Solubility in water | Low; expected to be sparingly soluble based on its hydrophobic nature. | Inferred from Phenylalanine properties[5] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Synthesis and Characterization: A Practical Framework
The synthesis of novel amino acid derivatives is a critical aspect of chemical biology and drug discovery. The following sections provide a robust workflow for the synthesis and subsequent characterization of 2-amino-3-(2,3-dimethylphenyl)propanoic acid.
Synthetic Workflow: A Step-by-Step Approach
A well-established and versatile method for the synthesis of this class of compounds is the alkylation of a glycine enolate equivalent with the corresponding benzyl halide, followed by hydrolysis. This approach provides good yields and is amenable to a wide range of substituted benzyl halides.
Caption: Synthetic workflow for 2-amino-3-(2,3-dimethylphenyl)propanoic acid.
Detailed Experimental Protocol
The following protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Step 1: Alkylation of Diethyl Acetamidomalonate
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol.
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Base Addition: Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the reaction mixture at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
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Alkylation: Add a solution of 2,3-dimethylbenzyl bromide (1.0 eq) in anhydrous ethanol dropwise via the dropping funnel.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, higher-running spot indicates the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude alkylated intermediate.
Step 2: Acid Hydrolysis
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Reaction Setup: To the crude intermediate from the previous step, add a solution of 6 M hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by TLC until the intermediate is no longer visible.
-
Purification: Cool the reaction mixture to room temperature. Wash with dichloromethane to remove any non-polar impurities. Adjust the pH of the aqueous layer to the isoelectric point (approximately 6-7) using a suitable base (e.g., ammonium hydroxide). The desired amino acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified product under high vacuum to yield 2-amino-3-(2,3-dimethylphenyl)propanoic acid as a white solid.
Structural Elucidation and Purity Assessment
Confirmation of the chemical identity and purity of the synthesized compound is crucial. The following characterization techniques are recommended.
Caption: Workflow for the characterization of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. The ¹H NMR spectrum should display characteristic peaks for the aromatic protons, the benzylic CH₂, the α-CH, the amino protons, and the two distinct methyl groups. The ¹³C NMR will show the expected number of carbon signals, confirming the presence of the dimethylphenyl group and the amino acid backbone.
-
High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition and provide an accurate molecular weight, which should match the theoretical value of 193.24 g/mol .
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amine, the O-H and C=O stretches of the carboxylic acid, and the C-H stretches of the aromatic and aliphatic portions of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.
Potential Applications in Research and Development
The unique structural features of 2-amino-3-(2,3-dimethylphenyl)propanoic acid open up several avenues for its application.
-
Peptide and Peptidomimetic Chemistry: Incorporation of this constrained amino acid into peptides can be used to study the role of side-chain conformation in peptide structure and function. The steric bulk of the dimethylphenyl group can influence secondary structure and receptor binding affinity.
-
Asymmetric Synthesis: As a chiral building block, it can be used in the synthesis of complex molecules with defined stereochemistry.
-
Drug Discovery: This compound can serve as a scaffold or intermediate for the synthesis of novel small molecules targeting a variety of biological targets. The hydrophobic and sterically hindered nature of the side chain may lead to improved metabolic stability and pharmacokinetic properties of drug candidates.[8]
Safety and Handling
As with all laboratory chemicals, 2-amino-3-(2,3-dimethylphenyl)propanoic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicological Information: Specific toxicological data is not available for this compound. It should be handled as a potentially hazardous substance.
Conclusion
2-amino-3-(2,3-dimethylphenyl)propanoic acid is a valuable synthetic amino acid with significant potential in various areas of chemical and biological research. While detailed experimental data for this specific isomer is not widely published, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The methodologies and insights presented herein are intended to empower researchers to explore the utility of this and other novel amino acid derivatives in their scientific endeavors.
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